molecular formula C13H17ClN2O B5261982 1-[(2-Chlorophenyl)methyl]piperidine-3-carboxamide

1-[(2-Chlorophenyl)methyl]piperidine-3-carboxamide

Cat. No.: B5261982
M. Wt: 252.74 g/mol
InChI Key: NXKOLYLUIAMDBK-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]piperidine-3-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.

Preparation Methods

The synthesis of 1-[(2-Chlorophenyl)methyl]piperidine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-chlorobenzyl chloride and piperidine-3-carboxamide.

    Reaction Conditions: The 2-chlorobenzyl chloride is reacted with piperidine-3-carboxamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Industrial Production: On an industrial scale, the reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2-Chlorophenyl)methyl]piperidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]piperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

1-[(2-Chlorophenyl)methyl]piperidine-3-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-12-6-2-1-4-10(12)8-16-7-3-5-11(9-16)13(15)17/h1-2,4,6,11H,3,5,7-9H2,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKOLYLUIAMDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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